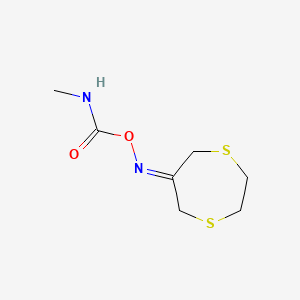
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime is a chemical compound with the molecular formula C7H12N2O2S2 It is known for its unique structure, which includes a dithiepan ring and an oxime functional group
Preparation Methods
The synthesis of 1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime typically involves multiple steps, starting with the formation of the dithiepan ring. Common synthetic routes include the reaction of appropriate thiol precursors with carbonyl compounds under controlled conditions. The oxime functional group is introduced through the reaction of the ketone with hydroxylamine derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxime functional group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
Scientific Research Applications
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties
Mechanism of Action
The mechanism of action of 1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime functional group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
1,4-Dithiepan-6-one, O-((methylamino)carbonyl)oxime can be compared with similar compounds such as:
1,4-Dithiepan-6-one: Lacks the oxime functional group, resulting in different reactivity and applications.
1,4-Dithiepan-6-one, O-((amino)carbonyl)oxime: Similar structure but with an amino group instead of a methylamino group, leading to variations in chemical behavior and biological activity.
1,4-Dithiepan-6-one, O-((ethylamino)carbonyl)oxime: Contains an ethylamino group, which may affect its solubility and interaction with biological targets
Properties
CAS No. |
24031-96-7 |
|---|---|
Molecular Formula |
C7H12N2O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
(1,4-dithiepan-6-ylideneamino) N-methylcarbamate |
InChI |
InChI=1S/C7H12N2O2S2/c1-8-7(10)11-9-6-4-12-2-3-13-5-6/h2-5H2,1H3,(H,8,10) |
InChI Key |
BAOASBHKXVPXGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)ON=C1CSCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















